Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane
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Overview
Description
Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is an organotin compound characterized by the presence of a stannane (tin) core bonded to a trifluoromethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane typically involves the reaction of tributylstannane with 2,4,5-trifluoro-3-methoxybenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. The general reaction scheme is as follows:
(C4H9)3SnH+C8H4ClF3O2→(C4H9)3SnOCOC8H4F3OCH3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The stannane group can be substituted by other nucleophiles.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and stannane.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or halogens.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of new organotin compounds.
Oxidation: Formation of tin oxides or other oxidized tin species.
Hydrolysis: Formation of 2,4,5-trifluoro-3-methoxybenzoic acid and tributylstannane.
Scientific Research Applications
Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism by which tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane exerts its effects involves interactions with various molecular targets. The trifluoromethoxybenzoyl group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the stannane core can participate in coordination chemistry with metal ions and other electron-rich species. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane
- Pentafluorophenyltributylstannane
Uniqueness
Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is unique due to the presence of the trifluoromethoxybenzoyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry.
Properties
CAS No. |
919299-25-5 |
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Molecular Formula |
C20H31F3O3Sn |
Molecular Weight |
495.2 g/mol |
IUPAC Name |
tributylstannyl 2,4,5-trifluoro-3-methoxybenzoate |
InChI |
InChI=1S/C8H5F3O3.3C4H9.Sn/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11;3*1-3-4-2;/h2H,1H3,(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
KZZLUDLSZXLTJF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC(=C(C(=C1F)OC)F)F |
Origin of Product |
United States |
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